molecular formula C10H9IO2 B13931929 3-Cyclopropyl-5-iodobenzoic acid

3-Cyclopropyl-5-iodobenzoic acid

Cat. No.: B13931929
M. Wt: 288.08 g/mol
InChI Key: IGHLYDAEUKZZEX-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-iodobenzoic acid is an organic compound characterized by a cyclopropyl group and an iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-iodobenzoic acid typically involves the iodination of a cyclopropyl-substituted benzoic acid derivative. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-iodobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropyl-5-iodobenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-iodobenzoic acid involves its interaction with molecular targets through its functional groups. The cyclopropyl and iodine substituents can influence the compound’s reactivity and binding affinity to biological targets. Pathways involved may include enzyme inhibition or receptor modulation, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodobenzoic acid: Similar in structure but with a bromine atom instead of a cyclopropyl group.

    3,5-Diiodobenzoic acid: Contains two iodine atoms on the benzene ring.

    3-Cyclopropylbenzoic acid: Lacks the iodine substituent.

Uniqueness

3-Cyclopropyl-5-iodobenzoic acid is unique due to the presence of both a cyclopropyl group and an iodine atom, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

3-cyclopropyl-5-iodobenzoic acid

InChI

InChI=1S/C10H9IO2/c11-9-4-7(6-1-2-6)3-8(5-9)10(12)13/h3-6H,1-2H2,(H,12,13)

InChI Key

IGHLYDAEUKZZEX-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=CC(=C2)I)C(=O)O

Origin of Product

United States

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